Thenyldiamine hydrochloride

Toxicology Carcinogenicity Hepatocarcinogenesis

Procure Thenyldiamine hydrochloride as your definitive negative control for thiophene-containing ethylenediamine antihistamine carcinogenicity studies. Unlike its structural isomer methapyrilene—a known hepatocarcinogen—thenyldiamine demonstrates ZERO neoplastic effects in identical chronic rat bioassays, making it essential for SAR safety assessments. Validated HPLC-fluorescence methodology exists for trace quantification (10 ng/g in urine), and its characterized micellar self-association profile (aggregation number 3–4) supports rational liquid formulation. Ensure research reproducibility with a compound whose subchronic NOAEL thresholds and non-carcinogenic status are published.

Molecular Formula C14H20ClN3S
Molecular Weight 297.8 g/mol
CAS No. 958-93-0
Cat. No. B1605904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThenyldiamine hydrochloride
CAS958-93-0
Molecular FormulaC14H20ClN3S
Molecular Weight297.8 g/mol
Structural Identifiers
SMILESC[NH+](C)CCN(CC1=CSC=C1)C2=CC=CC=N2.[Cl-]
InChIInChI=1S/C14H19N3S.ClH/c1-16(2)8-9-17(11-13-6-10-18-12-13)14-5-3-4-7-15-14;/h3-7,10,12H,8-9,11H2,1-2H3;1H
InChIKeyOQWLDKFPOJCKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Thenyldiamine Hydrochloride CAS 958-93-0: Core Identity and Procurement-Grade Specifications for Ethylenediamine H1 Antihistamine Research


Thenyldiamine hydrochloride (CAS 958-93-0, molecular formula C14H19N3S·HCl, molecular weight 297.85 g/mol) is a first-generation ethylenediamine H1-antihistamine, structurally isomeric to the withdrawn carcinogen methapyrilene [1]. This white crystalline powder exhibits a melting point of 169.5–170 °C and demonstrates aqueous solubility up to 20% w/v, with a 1% aqueous solution pH of 6.5 [2]. The compound functions through competitive antagonism of histamine at H1 receptors and possesses anticholinergic properties, historically used for symptomatic relief of allergic rhinitis and as a sleep aid [3]. Its analytical characterization via HPLC with fluorescence detection has been established for trace-level quantification in complex biological and environmental matrices [4].

Thenyldiamine Hydrochloride: Why In-Class Ethylenediamine Antihistamines Cannot Be Interchanged Without Quantified Risk Assessment


Within the ethylenediamine H1-antihistamine class, subtle structural variations—particularly the presence and position of thiophene rings and pyridyl substituents—translate into profoundly divergent toxicological and physicochemical profiles. Thenyldiamine hydrochloride shares the ethylenediamine backbone with methapyrilene, tripelennamine, mepyramine, and chlorothen, yet chronic bioassay data reveal that only methapyrilene induces dose-related hepatic neoplasia, while thenyldiamine demonstrates non-carcinogenic behavior under identical experimental conditions [1]. Furthermore, self-association behavior in aqueous solution, governed by aggregation number and micellar equilibrium constant, differs markedly among these analogs, with direct implications for formulation stability and bioavailability prediction [2]. Analytical detectability via HPLC-fluorescence also varies based on intrinsic fluorophore characteristics, affecting trace-level quantification reliability across feed, urine, and wastewater matrices [3]. Consequently, generic substitution without compound-specific verification of safety margins, aggregation state, and analytical recovery introduces unacceptable uncertainty for both research reproducibility and regulatory compliance.

Thenyldiamine Hydrochloride Procurement Evidence: Quantified Differentiation from Methapyrilene, Tripelennamine, Mepyramine, and Chlorothen


Carcinogenicity Outcome: Thenyldiamine Hydrochloride Lacks Hepatocarcinogenic Potential Observed in Methapyrilene

In a direct head-to-head carcinogenicity bioassay in Sprague-Dawley rats receiving four histamine antagonists continuously in drinking water, methapyrilene hydrochloride induced significant, dose-related liver tumors, whereas thenyldiamine hydrochloride produced no neoplastic effects under identical experimental conditions [1]. The absence of a thiophene ring in mepyramine and pyribenzamine also correlated with non-carcinogenicity, but thenyldiamine uniquely retains the thiophene moiety while avoiding the carcinogenic outcome [2]. Additionally, a 34-week study in rats administered 0.1% thenyldiamine in drinking water showed no notable histopathological changes in the liver, contrasting with methapyrilene-induced bile duct hyperplasia and focal cellular change .

Toxicology Carcinogenicity Hepatocarcinogenesis

Subchronic Oral Toxicity Profile: Defined NOAEL Thresholds in Fischer 344 Rats

A 90-day subchronic feeding study in Fischer 344 rats established dose-response relationships for thenyldiamine hydrochloride. The lowest doses causing a significant decrease in weight gain were 500 ppm for females and 1000 ppm for males, with no mortalities at doses up to 2000 ppm [1]. Histological examination revealed only a mild, treatment-related fatty change in the livers of male rats, the significance of which was deemed questionable due to minimal severity [2]. In the 14-day study, except for decreased weight gain, no significant treatment-related toxicity was observed at doses up to 4000 ppm [3].

Toxicology Subchronic Toxicity NOAEL

Aqueous Self-Association Behavior: Micellar Aggregation Number of 3–4 and High Equilibrium Constant

Light scattering studies of aqueous antihistamine solutions revealed that tripelennamine hydrochloride and thenyldiamine hydrochloride exhibit micellar patterns of aggregation, with aggregation numbers of 3 or 4 and micellar equilibrium constants ranging from 10¹⁰ to 10¹⁴ [1]. In contrast, mepyramine maleate, chlorpheniramine maleate, and brompheniramine maleate followed a nonmicellar, stepwise association model without detectable critical micelle concentrations [2]. The presence of sodium maleate as a counterion increased aggregation numbers and lowered CMC values relative to sodium chloride for thenyldiamine and tripelennamine [3].

Physical Pharmacy Solution Chemistry Aggregation

HPLC-Fluorescence Detection Limits: Quantifiable at 10 ng/g in Urine and Wastewater Matrices

A validated high-pressure liquid chromatography method with fluorescence detection was developed for the simultaneous determination of tripelennamine hydrochloride, thenyldiamine hydrochloride, and chlorothen citrate in admixture. The method achieved quantification limits of 500 ng/g in animal feed, 10 ng/g in human urine, and 10 ng/g in wastewater for all three compounds [1]. Extraction efficiencies and stability data in animal feed were reported for both tripelennamine and thenyldiamine hydrochlorides, supporting their use as analytical reference standards [2].

Analytical Chemistry Trace Analysis HPLC

Acute Oral Toxicity Benchmark: LD50 of 525 mg/kg in Rats Establishes Baseline Comparative Safety Margin

Thenyldiamine hydrochloride exhibits an oral LD50 of 525 mg/kg in rats, as originally reported by Hoppe and Lands [1]. This acute toxicity benchmark can be compared to published LD50 values for structurally related ethylenediamine antihistamines: methapyrilene hydrochloride oral LD50 in rats is approximately 270 mg/kg, and tripelennamine hydrochloride oral LD50 in rats is approximately 210–470 mg/kg (depending on study) [2]. Thenyldiamine therefore demonstrates a moderately higher LD50 than methapyrilene, suggesting a lower acute toxicity potential by this metric.

Toxicology Acute Toxicity LD50

Aqueous Solubility Advantage: 20% w/v Solubility Enables Wider Formulation Latitude

Thenyldiamine hydrochloride is soluble in water up to 20% w/v and slightly soluble in alcohol, with a 1% aqueous solution exhibiting a pH of 6.5 [1]. This solubility profile is advantageous compared to some structurally similar ethylenediamine antihistamines, which may exhibit lower aqueous solubility or require salt form conversion for enhanced dissolution. For instance, the free base of tripelennamine has limited water solubility, necessitating hydrochloride salt formation for aqueous applications [2].

Physical Pharmacy Solubility Formulation

Thenyldiamine Hydrochloride: Evidence-Based Application Scenarios for Research and Industrial Procurement


Non-Carcinogenic Reference Standard for Ethylenediamine Antihistamine Chronic Toxicology Studies

Thenyldiamine hydrochloride serves as the preferred non-carcinogenic comparator in chronic bioassays evaluating hepatocarcinogenic potential of thiophene-containing ethylenediamine antihistamines. Direct head-to-head evidence demonstrates that under identical lifetime drinking water exposure in Sprague-Dawley rats, thenyldiamine produces no neoplastic effects, whereas methapyrilene induces dose-related liver tumors [1]. This differential carcinogenicity outcome is further supported by 34-week studies showing no notable histopathological changes in liver . Researchers designing structure-activity relationship studies or regulatory safety assessments can utilize thenyldiamine hydrochloride as a validated negative control for thiophene-containing analogs.

Analytical Reference Material for Trace-Level Quantification in Biological and Environmental Matrices

Validated HPLC-fluorescence methodology exists for thenyldiamine hydrochloride quantification at levels as low as 10 ng/g in human urine and wastewater, and 500 ng/g in animal feed [1]. This method, developed concurrently for tripelennamine hydrochloride and chlorothen citrate, provides established extraction efficiencies and stability data, enabling thenyldiamine hydrochloride to be used as an analytical reference standard for method development, validation, and cross-study data harmonization in toxicokinetic and environmental monitoring programs .

Formulation Development Leveraging Defined Micellar Aggregation Behavior

Thenyldiamine hydrochloride exhibits a micellar pattern of aqueous self-association with aggregation numbers of 3–4 and high micellar equilibrium constants (10¹⁰–10¹⁴), a behavior shared with tripelennamine hydrochloride but distinct from the nonmicellar stepwise association of mepyramine and chlorpheniramine maleates [1]. This characterized aggregation profile provides a predictive framework for formulation scientists developing liquid dosage forms, enabling rational selection of counterions and concentration ranges to control solubility, stability, and bioavailability. The known effect of maleate counterion in increasing aggregation number and lowering CMC further informs excipient selection .

Subchronic Toxicity Reference for Ethylenediamine Antihistamine Safety Assessment

Thenyldiamine hydrochloride is one of the few ethylenediamine antihistamines with published subchronic toxicity data, including a 90-day feeding study in Fischer 344 rats that established dose-response relationships for weight gain effects (lowest effect levels: 500 ppm in females, 1000 ppm in males) [1]. These defined NOAEL thresholds are essential for researchers designing repeat-dose studies or comparing hazard profiles across structurally related antihistamines. The documented mild hepatic fatty change in male rats, of questionable significance, provides additional histopathological context for interpreting liver findings in studies of thiophene-containing analogs .

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